(4-Methylpiperazin-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound was initially developed by Teva Pharmaceutical Industries Ltd. and is known for its potential therapeutic applications in treating human immunodeficiency virus (HIV) infections .
Preparation Methods
The synthesis of IVX-E-59 involves the derivatization of 3’-azido-3’-deoxythymidine at its 5’-O position. The preparation methods can be categorized into two prominent classes of compounds:
5’-O-carboxylic esters: These are derived from cyclic 5’-O-carboxylic acids such as steroidal 17b-carboxylic acids, 1-adamantanecarboxylic acid, bicyclam carboxylic acid derivatives, O-acetylsalicylic acid, and carbohydrate derivatives.
Masked phosphates: These include phosphodiesters, phosphotriesters, phosphoramidate derivatives, and dinucleoside phosphate derivatives.
Chemical Reactions Analysis
IVX-E-59 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of the original compound with modified functional groups .
Scientific Research Applications
IVX-E-59 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of heterodimers.
Mechanism of Action
IVX-E-59 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound is converted to its active form by cellular enzymes, which then inhibits the reverse transcriptase enzyme, preventing the synthesis of viral DNA . This mechanism disrupts the replication cycle of HIV, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
IVX-E-59 is unique due to its heterodimer structure, combining zidovudine and didanosine. Similar compounds include:
Zidovudine (AZT): A reverse transcriptase inhibitor used in HIV treatment.
Didanosine (ddI): Another reverse transcriptase inhibitor used in HIV treatment.
Compared to these compounds, IVX-E-59 offers a combined therapeutic effect, potentially enhancing its efficacy in inhibiting HIV replication .
Properties
CAS No. |
116833-32-0 |
---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C6H13N3/c1-8-2-4-9(6-7)5-3-8/h6-7H,2-5H2,1H3 |
InChI Key |
KSEJXVVKPWJDOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C=N |
Canonical SMILES |
CN1CCN(CC1)C=N |
Synonyms |
Piperazine, 1-(iminomethyl)-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.